Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis-
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Overview
Description
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- is an organic compound with the molecular formula C14H16 It is a stereoisomer of a compound that features a benzene ring substituted with a cyclopropyl group, which in turn is substituted with a 2-methyl-1-propenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropylidene intermediate under controlled conditions. The reaction conditions often require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired cis-isomer from any trans-isomers or other by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenylidene group to a saturated alkyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, trans-
- Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis-
Uniqueness
The cis-isomer of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)- is unique due to its specific spatial arrangement, which can result in different chemical reactivity and biological activity compared to its trans-isomer. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on molecular interactions.
Properties
CAS No. |
33530-27-7 |
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Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-10(2)9-13-11(3)14(13)12-7-5-4-6-8-12/h4-8,11,14H,1-3H3 |
InChI Key |
WBZZBXVCSQAKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1=C=C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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